Bromo-PEG5-Bromide

Übersicht

Beschreibung

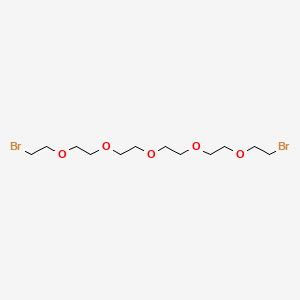

Bromo-PEG5-Bromide is an organic compound with the molecular formula C12H24Br2O5. It is a brominated ether, characterized by the presence of two bromine atoms and five ether linkages within its molecular structure . This compound is often used in various chemical syntheses and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromo-PEG5-Bromide can be synthesized through the bromination of 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. The reaction typically involves the use of bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Bromo-PEG5-Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The compound can be reduced to 3,6,9,12,15-pentaoxaheptadecane-1,17-diol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols.

Reduction Reactions: Reducing agents such as LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include various substituted ethers depending on the nucleophile used.

Reduction Reactions: The major product is 3,6,9,12,15-pentaoxaheptadecane-1,17-diol.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H24Br2O5

- Molecular Weight : 408.1 g/mol

- CAS Number : 67705-77-5

- Purity : Typically >95%

- Storage Conditions : -20°C

The structure of Bromo-PEG5-bromide includes a PEG spacer that increases solubility and facilitates various chemical reactions, making it suitable for numerous applications in biomedical research.

Bioconjugation

This compound is extensively used in bioconjugation, which involves linking biomolecules such as proteins, antibodies, or drugs to other molecules or surfaces. This process enhances the stability and solubility of the resultant compounds.

Key Features :

- The bromide groups allow for efficient nucleophilic substitution reactions with amines and thiols.

- The PEG component reduces non-specific binding and improves biocompatibility.

Case Study :

A study demonstrated the successful conjugation of this compound to a monoclonal antibody, resulting in a stable immunoconjugate with enhanced therapeutic efficacy against cancer cells .

Drug Delivery Systems

The hydrophilic nature of this compound enhances the solubility and bioavailability of therapeutic agents. It is particularly useful in formulating drug delivery systems that require improved solubility for effective administration.

Advantages :

- Increased circulation time of drugs in the bloodstream.

- Targeted delivery capabilities when attached to targeting ligands.

Case Study :

Research involving PEGylated compounds showed that this compound significantly improved the cellular uptake of chemotherapeutic agents, leading to enhanced therapeutic outcomes in pancreatic cancer models .

Surface Modifications

This compound is employed to modify surfaces of nanoparticles, polymers, and other materials. This modification provides biocompatibility and prevents protein adsorption, which is crucial for biomedical applications.

Applications Include :

- Coating nanoparticles for drug delivery.

- Modifying biosensors to improve sensitivity and specificity.

Comparative Analysis with Other PEG Derivatives

To highlight the unique properties of this compound, a comparison with other similar compounds is presented below:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Bromo-PEG24-t-butyl ester | Bromide, t-butyl ester | Longer PEG chain; different solubility properties |

| Methoxy-PEG5-t-butyl ester | Methoxy, t-butyl ester | Lacks bromine; primarily used for stabilization |

| Amino-PEG5-t-butyl ester | Amino group, t-butyl ester | Provides reactive amine functionality for conjugation |

This table illustrates how this compound stands out due to its excellent leaving group properties and versatility in chemical reactions.

Wirkmechanismus

The mechanism of action of Bromo-PEG5-Bromide involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing the compound to participate in nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, making it suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with azide groups instead of bromine atoms.

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: The non-brominated form of the compound.

1,29-Dibromo-3,6,9,12,15,18,21,24,27-nonaoxanonacosane: A longer chain analog with more ether linkages.

Uniqueness

Bromo-PEG5-Bromide is unique due to its specific combination of bromine atoms and ether linkages, which confer distinct reactivity and stability. This makes it particularly useful in specialized chemical syntheses and research applications .

Biologische Aktivität

Bromo-PEG5-bromide, a polyethylene glycol (PEG)-based compound, is primarily recognized for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound facilitates the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. This article explores the biological activity of this compound, including its chemical properties, applications in drug development, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄Br₂O₅ |

| Molecular Weight | 408.124 g/mol |

| Density | 1.433 g/cm³ |

| Boiling Point | 413.195 °C at 760 mmHg |

| Purity | ≥95% |

The compound features two bromine atoms, which serve as excellent leaving groups for nucleophilic substitution reactions, enhancing its utility in bioconjugation and drug formulation processes .

This compound acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This process leads to the ubiquitination and subsequent degradation of the target protein via the proteasome. The use of PEG linkers like this compound improves solubility and biocompatibility, making it suitable for various biological applications .

PROTAC Synthesis

The synthesis of PROTACs utilizing this compound involves:

- Selection of Ligands : One ligand targets an E3 ligase while the other targets the protein of interest.

- Linker Attachment : this compound connects these two ligands.

- Induction of Degradation : The assembled PROTAC binds to both the E3 ligase and the target protein, facilitating its degradation .

Applications in Drug Development

This compound is instrumental in:

- Targeted Therapy : By selectively degrading disease-related proteins, it offers a novel approach to cancer treatment.

- Improving Pharmacokinetics : The incorporation of PEG linkers enhances solubility and stability, improving drug bioavailability .

- Development of Prodrugs : It can be used to create prodrugs that become active upon metabolic conversion .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and potential applications of this compound:

- Cancer Treatment with PROTACs :

- Immuno-oncology Applications :

- Biocompatibility Studies :

Eigenschaften

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSKPODWQXGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434742 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67705-77-5 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.